Cas no 1806815-08-6 (2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine
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- インチ: 1S/C7H8F2N2O2/c1-13-4-2-3(6(8)9)5(12)7(10)11-4/h2,6,12H,1H3,(H2,10,11)
- InChIKey: HFSUSDIDKYSUSS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(C=1O)N)OC)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- トポロジー分子極性表面積: 68.4
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005350-1g |
2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1806815-08-6 | 97% | 1g |
$1,831.20 | 2022-03-31 | |
Alichem | A024005350-500mg |
2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1806815-08-6 | 97% | 500mg |
$1,038.80 | 2022-03-31 |
2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine 関連文献
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2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridineに関する追加情報
Introduction to 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1806815-08-6)
2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1806815-08-6) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This pyridine derivative, featuring an amino group, a difluoromethyl substituent, a hydroxyl group, and a methoxy group, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular structure imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.
The synthesis of 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine involves a series of well-defined chemical transformations that highlight the compound’s synthetic accessibility. The presence of multiple functional groups allows for diverse modifications, enabling chemists to tailor its properties for specific biological targets. Recent advancements in synthetic methodologies have further enhanced the efficiency and scalability of its production, making it more feasible for industrial applications.
One of the most compelling aspects of 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine is its potential as a pharmacophore in the development of new drugs. The combination of electron-withdrawing and electron-donating groups in its structure can modulate its interactions with biological targets, such as enzymes and receptors. This flexibility has been exploited in several research endeavors aimed at identifying compounds with improved pharmacological profiles.
In recent years, there has been growing interest in exploring the therapeutic potential of pyridine derivatives. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine, with its intricate functionalization, is no exception. Researchers have investigated its interactions with various biological systems, uncovering promising leads for further development.
The difluoromethyl group is particularly noteworthy in this compound, as it is known to enhance metabolic stability and binding affinity in drug candidates. This feature has made 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine an attractive candidate for medicinal chemists seeking to develop molecules with prolonged half-lives and improved bioavailability. Additionally, the hydroxyl and methoxy groups contribute to hydrogen bonding capabilities, which can be crucial for optimizing drug-receptor interactions.
Several computational studies have been conducted to elucidate the binding mode of 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine with target proteins. These studies have provided valuable insights into how the compound’s structure can be optimized to enhance its efficacy and selectivity. For instance, molecular docking simulations have identified key residues in target enzymes that interact with the amino, difluoromethyl, hydroxyl, and methoxy groups of the compound. This information has guided the design of analogs with improved pharmacokinetic properties.
Experimental validation of these computational findings has further reinforced the potential of 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine as a lead compound. In vitro assays have revealed promising activity against various disease-causing targets, including kinases and proteases implicated in cancer and inflammation. These results have spurred interest in conducting preclinical studies to evaluate the safety and efficacy of derivatives based on this scaffold.
The versatility of 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine extends beyond its role as a standalone therapeutic agent. It serves as a valuable building block for libraries of compounds that can be screened for novel biological activities. By systematically modifying its functional groups or introducing additional moieties, researchers can generate a diverse array of derivatives with tailored properties.
The increasing availability of high-throughput screening technologies has facilitated rapid evaluation of large libraries containing 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine derivatives. These platforms enable researchers to identify hits with desirable pharmacological profiles efficiently, accelerating the drug discovery process. Moreover, advances in automation and robotics have improved the reproducibility and scalability of synthetic protocols for this compound.
Future directions in the study of 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine may include exploring its role in modulating signaling pathways relevant to neurological disorders. Preliminary data suggest that pyridine derivatives can influence neurotransmitter release and receptor function, making them candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease. Further investigation into these mechanisms could unlock new therapeutic strategies.
In conclusion,2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1806815-08-6) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis is well-established, and ongoing research continues to uncover new applications for this versatile scaffold. As drug discovery efforts progress,this compound is likely to remain at the forefront of medicinal chemistry innovation,offering hope for novel treatments across multiple therapeutic areas.
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